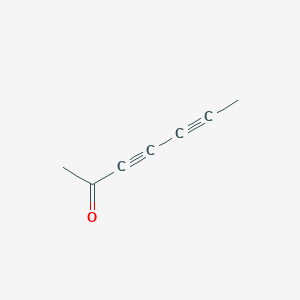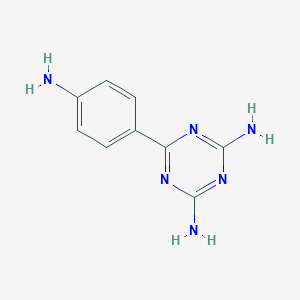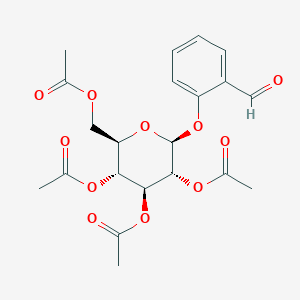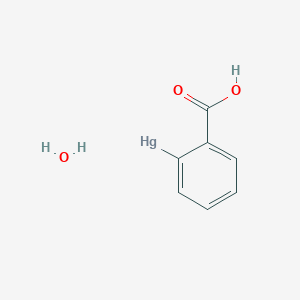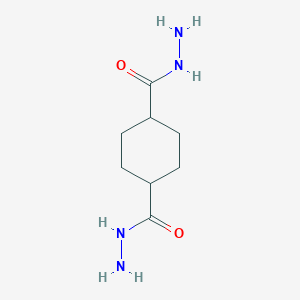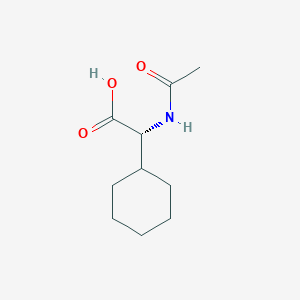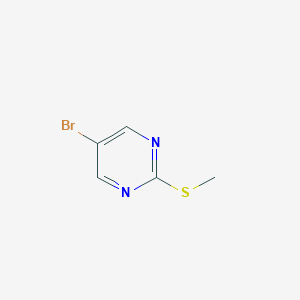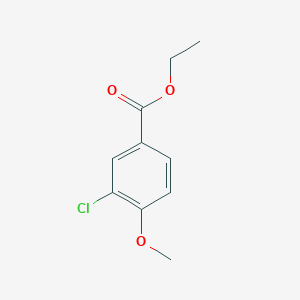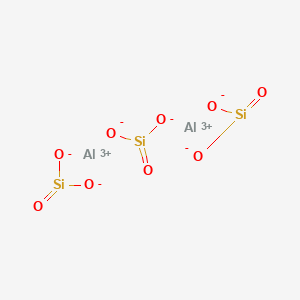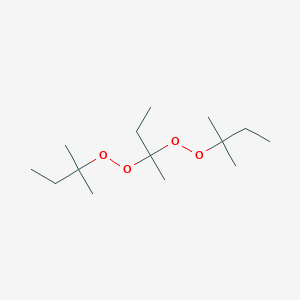
2,2-Di(tert-amylperoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di(tert-amylperoxy)butane, commonly known as DTA, is a peroxide compound that has been widely used in scientific research due to its unique properties. DTA is a colorless liquid that is highly reactive and can easily decompose to produce free radicals.
Wirkmechanismus
DTA decomposes to produce free radicals, which can initiate polymerization reactions. The free radicals produced by DTA can also be used in organic synthesis to create new compounds. The mechanism of action of DTA is complex and depends on the specific application.
Biochemische Und Physiologische Effekte
DTA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells in vitro and can cause DNA damage. DTA can also cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
DTA has several advantages for lab experiments, including its high reactivity and ability to produce free radicals. It is also relatively easy to synthesize and handle. However, DTA is highly reactive and can be dangerous if not handled properly. It is also toxic to cells and can cause DNA damage, which limits its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of DTA in scientific research. One area of interest is the use of DTA as a radical initiator for the production of new polymers with unique properties. Another potential application is the use of DTA in the synthesis of new organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of DTA in scientific research.
Synthesemethoden
DTA can be synthesized by the reaction of tert-amyl hydroperoxide with 1,3-butadiene in the presence of a catalyst such as boron trifluoride etherate. The reaction produces DTA as the main product along with other minor products. The synthesis process requires careful handling due to the high reactivity of DTA, which can cause explosions if not handled properly.
Wissenschaftliche Forschungsanwendungen
DTA has been widely used in scientific research as a radical initiator for polymerization reactions. It is commonly used in the production of polyethylene, polystyrene, and other polymers. DTA can also be used as a source of free radicals in organic synthesis and as a curing agent for epoxy resins.
Eigenschaften
CAS-Nummer |
13653-62-8 |
|---|---|
Produktname |
2,2-Di(tert-amylperoxy)butane |
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |
InChI |
InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |
InChI-Schlüssel |
IVOIHMSMNONJSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Kanonische SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Andere CAS-Nummern |
13653-62-8 |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



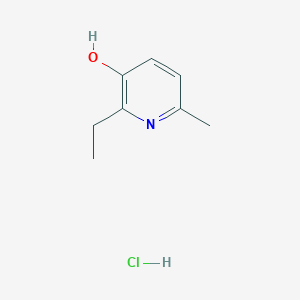
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
